Procyclidine hydrochloride

説明

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1955.

特性

IUPAC Name |

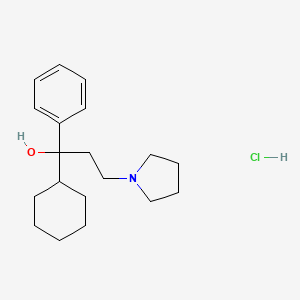

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSPFXJSEHCTTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045357 |

Source

|

| Record name | Procyclidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-76-5 |

Source

|

| Record name | Procyclidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyclidine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyclidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Procyclidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyclidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCYCLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQC932Z7YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Procyclidine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine (B1679153) hydrochloride is a synthetic anticholinergic agent renowned for its therapeutic efficacy in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of procyclidine. The document elucidates its primary action as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, with a detailed analysis of its binding affinities for the five muscarinic receptor subtypes (M1-M5). Furthermore, this guide delves into its secondary pharmacological activities, including its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. Detailed descriptions of experimental protocols for assessing receptor binding are provided, alongside visualizations of the associated signaling pathways to offer a comprehensive understanding of procyclidine's pharmacodynamics.

Introduction

Procyclidine is a tertiary amine antimuscarinic agent that effectively traverses the blood-brain barrier to exert its effects within the central nervous system (CNS).[1] Its primary therapeutic application lies in its ability to alleviate the motor symptoms associated with Parkinson's disease and extrapyramidal side effects arising from antipsychotic medications.[2] The core of procyclidine's mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, thereby restoring the delicate balance between the cholinergic and dopaminergic systems in the brain.[2] This guide will systematically dissect the molecular interactions and downstream cellular consequences of procyclidine's engagement with its targets.

Muscarinic Receptor Antagonism

The principal mechanism of action of procyclidine hydrochloride is its competitive and non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[3] By blocking the binding of the endogenous neurotransmitter, acetylcholine, procyclidine effectively inhibits the excitatory signaling mediated by these receptors.

Binding Affinity Profile

Procyclidine exhibits varying affinities for the five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Ki (nM) | -log(Ki) | Reference |

| M1 | 4.47 | 8.35 | [3] |

| M2 | 42.66 | 7.37 | [3] |

| M3 | 7.24 | 8.14 | [3] |

| M4 | 6.03 | 8.22 | [3] |

| M5 | 4.79 | 8.32 | [3] |

Table 1: Binding Affinities of Procyclidine for Human Muscarinic Receptor Subtypes.

Stereoselectivity

Procyclidine is a chiral molecule, and its enantiomers exhibit different binding affinities for muscarinic receptors. Studies have demonstrated that the (R)-enantiomer of procyclidine possesses a significantly higher affinity for M1 and M4 receptors compared to the (S)-enantiomer.[4] Specifically, (S)-procyclidine has a 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors than (R)-procyclidine.[4] This stereoselectivity suggests a specific orientation and interaction of the drug molecule within the receptor's binding pocket.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

In addition to its potent anticholinergic activity, procyclidine has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor.[5][6] This action may contribute to its therapeutic profile, particularly in the context of certain neurological disorders.

| Receptor | Ki (nM) | -log(Ki) | Reference |

| NMDA | 1698.2 | 5.77 | [7] |

Table 2: Binding Affinity of Procyclidine for the NMDA Receptor.

Downstream Signaling Pathways

Procyclidine's antagonism of muscarinic receptors directly interferes with the canonical G-protein-coupled receptor (GPCR) signaling cascades initiated by acetylcholine.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes are coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing these receptors, procyclidine prevents the activation of this pathway, thereby reducing neuronal excitability and other downstream cellular responses.

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes are coupled to the Gi/o family of G-proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Procyclidine's antagonism of M2 and M4 receptors prevents this inhibitory effect, thereby maintaining or increasing cAMP levels, which can influence the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Experimental Protocols

The determination of procyclidine's binding affinities for its receptor targets is primarily achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This in vitro assay quantifies the affinity of an unlabeled compound (procyclidine) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.

5.1.1. Materials

-

Biological Material: Cell membranes or tissue homogenates expressing the muscarinic or NMDA receptor of interest.

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

-

Unlabeled Ligand: this compound of high purity.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

5.1.2. Procedure

-

Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of procyclidine in the presence of the prepared cell membranes.

-

Equilibrium: Allow the binding reaction to reach equilibrium, typically for a specified time at a controlled temperature.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the procyclidine concentration. The concentration of procyclidine that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound exerts its primary therapeutic effects through the competitive antagonism of muscarinic acetylcholine receptors, with a notable affinity for M1, M3, M4, and M5 subtypes. Its secondary activity as an NMDA receptor antagonist may also contribute to its clinical profile. The blockade of muscarinic receptors disrupts the canonical Gq/11 and Gi/o signaling pathways, thereby modulating intracellular levels of second messengers such as IP3, DAG, and cAMP. A comprehensive understanding of these molecular mechanisms is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles for the treatment of movement disorders and other neurological conditions. Further research, including functional assays such as Schild analysis to determine pA2 values, would provide a more complete picture of procyclidine's antagonistic properties.

References

- 1. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. procyclidine [drugcentral.org]

Procyclidine Hydrochloride: A Deep Dive into Pharmacokinetics and Bioavailability

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the pharmacokinetic and bioanalytical profile of procyclidine (B1679153) hydrochloride, an anticholinergic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This document is intended for researchers, clinical pharmacologists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key physiological and procedural pathways.

Executive Summary

Procyclidine hydrochloride is a synthetic antimuscarinic drug that functions by competitively antagonizing acetylcholine (B1216132) receptors in the central nervous system.[1] Its clinical efficacy is directly related to its pharmacokinetic (PK) and bioavailability profile, which dictates the onset, intensity, and duration of its therapeutic effect. This guide synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presenting key PK parameters from human studies. Furthermore, it outlines the detailed experimental protocols, including bioanalytical methods, essential for the accurate quantification of procyclidine in biological matrices.

Pharmacokinetic Profile

Procyclidine is readily absorbed from the gastrointestinal tract and undergoes hepatic metabolism.[1][2][3] The key pharmacokinetic parameters following oral and intravenous administration have been characterized in healthy volunteers.

Absorption and Bioavailability

Following oral administration, procyclidine is well-absorbed. A study in healthy volunteers demonstrated a mean oral bioavailability of 75%.[4][5] Peak plasma concentrations are typically reached within 1 to 2 hours post-administration.[3][4]

Distribution

Procyclidine exhibits a volume of distribution of approximately 1 L/kg, indicating its distribution into tissues.[3][4][5] It is known to cross the blood-brain barrier to exert its effects on central cholinergic receptors.[6]

Metabolism

The liver is the primary site of procyclidine metabolism, with approximately one-fifth of an oral dose being metabolized, principally by the cytochrome P450 (CYP450) enzyme system.[2][3] The resulting metabolites are then conjugated with glucuronic acid.[2][3] While the specific CYP isozymes involved in procyclidine metabolism are not definitively detailed in the literature, the pathways are crucial for its clearance.

Excretion

Procyclidine and its metabolites are primarily excreted via the urine.[1][2][3] Very little of the parent compound is excreted unchanged in the urine.[2] The mean plasma elimination half-life is approximately 12 hours, which supports a multiple-daily dosing regimen.[2][3][4][5]

The overall ADME pathway for this compound is summarized in the diagram below.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound derived from a randomized, placebo-controlled study in six healthy volunteers who received a 10 mg dose.[4][5]

Table 1: Pharmacokinetic Parameters of Procyclidine (10 mg Dose)

| Parameter | Route | Mean Value | Units | Reference |

| Bioavailability (F) | Oral | 75 | % | [4][5] |

| Peak Plasma Conc. (Cmax) | Oral | 116 | ng/mL | [4][5] |

| Time to Peak (Tmax) | Oral | ~1-2 | hours | [4] |

| Volume of Distribution (Vd) | Oral & IV | ~1 | L/kg | [4][5] |

| Total Body Clearance (CL) | Oral & IV | 68 | mL/min | [4][5] |

| Elimination Half-life (t½) | Oral & IV | ~12 | hours | [2][3][4][5] |

Experimental Protocols

The accurate determination of procyclidine's pharmacokinetic profile relies on robust and validated bioanalytical methods and well-designed clinical studies.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and selective LC-MS/MS method has been developed for the quantification of procyclidine in human plasma.[4]

-

Sample Preparation:

-

Plasma samples are extracted using a liquid-liquid extraction (LLE) technique.

-

An internal standard (e.g., Procyclidine-D11 hydrochloride) is added to the plasma sample.[4]

-

The extraction is performed using methyl tertiary butyl ether.[4]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Zodiac C18 (50 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of methanol (B129727) and 0.1% formic acid in water (70:30, v/v).[4]

-

Flow Rate: 1 mL/min.[4]

-

Run Time: 2 minutes.[4]

-

-

Mass Spectrometry Conditions:

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[4]

-

Linearity: The method is typically linear over a concentration range of 0.5 to 120 ng/mL.[4]

-

Validation: The method is validated according to regulatory guidelines (e.g., USFDA) to ensure accuracy, precision, selectivity, and stability.[4]

-

Clinical Study Design: Bioavailability/Bioequivalence Study

A typical clinical study to assess the bioavailability of procyclidine follows a structured protocol.

-

Study Design: A randomized, open-label, two-period, two-sequence, single-dose, crossover design is often employed.[1]

-

Subjects: Healthy adult human volunteers are recruited. Subjects undergo screening, including medical history, physical examination, and laboratory tests.[1]

-

Procedure:

-

Subjects are fasted overnight (typically for at least 10 hours) before drug administration.[4]

-

A single oral dose of the procyclidine formulation is administered.

-

Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 48-72 hours post-dose).

-

A washout period of sufficient duration (e.g., 7 days) separates the two treatment periods.[1]

-

Plasma is harvested from blood samples and stored frozen (e.g., at -80°C) until analysis.[1]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key PK parameters (Cmax, Tmax, AUC, t½).[1]

The workflow for a typical procyclidine pharmacokinetic study is illustrated below.

References

- 1. actascientific.com [actascientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective pathways for the metabolism of phencyclidine by cytochrome p450 2b enzymes: identification of electrophilic metabolites, glutathione, and N-acetyl cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical method for estimation of procyclidine in human plasma using liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of procyclidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Procyclidine's Muscarinic Antagonist Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine (B1679153) is a synthetic anticholinergic agent with established therapeutic efficacy in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its clinical effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides an in-depth overview of the muscarinic antagonist properties of procyclidine, focusing on its binding affinity and functional activity at various mAChR subtypes. Detailed experimental protocols for key assays used to characterize muscarinic antagonists are also presented, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Procyclidine, a tertiary amine antimuscarinic, exerts its pharmacological effects by competitively inhibiting the action of acetylcholine at muscarinic receptors within the central nervous system.[3] This blockade helps to restore the balance of cholinergic and dopaminergic neurotransmission in the basal ganglia, which is disrupted in parkinsonian syndromes.[4] While clinically effective, a detailed understanding of procyclidine's interaction with the five distinct muscarinic receptor subtypes (M1-M5) is crucial for optimizing its therapeutic use and for the development of next-generation antagonists with improved selectivity and side-effect profiles.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Upon activation by acetylcholine, they engage distinct intracellular signaling cascades depending on the receptor subtype.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Quantitative Analysis of Procyclidine's Muscarinic Antagonism

The affinity of procyclidine for muscarinic receptor subtypes has been determined through various in vitro assays. The following tables summarize the available quantitative data.

Binding Affinity Data

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium.

| Receptor Subtype | Ligand | Ki (nM) | pKi | Cell Line/Tissue | Reference |

| M1 | Procyclidine | 4.57 | 8.34 | - | [4] |

| M2 | Procyclidine | 25.12 | 7.60 | - | [4] |

| M3 | Procyclidine | 12.30 | 7.91 | - | [4] |

Note: The specific cell lines or tissues used for these Ki determinations were not specified in the source.

Further studies have highlighted the stereoselectivity of procyclidine's binding. (R)-procyclidine demonstrates a higher affinity for M1 and M4 receptors compared to M2 receptors.[5] Conversely, (S)-procyclidine exhibits a significantly lower affinity for M1 and M4 receptors (130-fold less) and M2 receptors (40-fold less) when compared to the (R)-enantiomer.[5]

Functional Antagonism Data

Functional assays, such as the Schild analysis, are used to quantify the potency of an antagonist in a physiological system. The pA2 value is a measure of the antagonist's affinity, representing the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound (e.g., procyclidine) for muscarinic receptors.

Materials:

-

Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Test compound (procyclidine).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis)

This protocol describes a general method for determining the pA2 value of a competitive antagonist using an isolated tissue preparation.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat bladder).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

Competitive antagonist (procyclidine).

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Organ bath setup with a force transducer.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Allow the tissue to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, add a known concentration of the antagonist (procyclidine) to the bath and incubate for a predetermined period to allow for equilibrium.

-

Agonist CRCs in the Presence of Antagonist: In the continued presence of the antagonist, generate a second agonist CRC.

-

Repeat: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[6][7]

-

Conclusion

Procyclidine is a non-selective muscarinic antagonist with micromolar to nanomolar affinity for M1, M2, and M3 receptor subtypes. Its therapeutic effects in movement disorders are mediated through the blockade of these receptors in the central nervous system. The stereochemistry of procyclidine plays a significant role in its binding affinity, with the (R)-enantiomer being more potent. The experimental protocols detailed in this guide provide a framework for the continued investigation of procyclidine and the development of novel muscarinic receptor modulators. Further research to fully characterize the binding and functional profile of procyclidine at all five muscarinic receptor subtypes is warranted to gain a more complete understanding of its pharmacological actions.

References

- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 2. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Procyclidine Hydrochloride: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine (B1679153) hydrochloride, a synthetic anticholinergic agent, has long been a therapeutic option for managing the motor symptoms of Parkinson's disease (PD) and drug-induced extrapyramidal syndromes. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine (B1216132) receptors, particularly subtypes M1 and M4, within the striatum. This technical guide provides an in-depth overview of procyclidine hydrochloride for researchers and drug development professionals. It consolidates quantitative data on its receptor binding and functional activity, details experimental protocols for its preclinical evaluation in established Parkinson's disease models, and visualizes the core signaling pathways modulated by its activity. The aim is to furnish a comprehensive resource to facilitate further research into the therapeutic potential and neurobiological effects of procyclidine and other anticholinergic agents in the context of Parkinson's disease.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal death leads to a significant reduction in dopamine (B1211576) levels within the striatum, a key brain region for motor control. The resulting neurochemical imbalance, specifically a relative overactivity of the cholinergic system, contributes significantly to the cardinal motor symptoms of PD: tremor, rigidity, and bradykinesia.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby mitigating this cholinergic hyperactivity and helping to restore a more balanced state of neurotransmission in the basal ganglia. This guide will delve into the specific molecular interactions, the downstream signaling consequences of this antagonism, and the practical methodologies for studying these effects in a research setting.

Quantitative Data

The affinity of this compound for various muscarinic receptor subtypes is a critical determinant of its therapeutic efficacy and side-effect profile. The following tables summarize key quantitative data from in vitro studies.

| Receptor Subtype | Ligand | Ki (nM) | Source |

| M1 | (R)-Procyclidine | 1.8 | [1] |

| M1 | (S)-Procyclidine | 230 | [1] |

| M2 | (R)-Procyclidine | 25 | [1] |

| M2 | (S)-Procyclidine | 1000 | [1] |

| M4 | (R)-Procyclidine | 2.5 | [1] |

| M4 | (S)-Procyclidine | 330 | [1] |

| Table 1: Binding Affinities (Ki) of Procyclidine Enantiomers for Muscarinic Receptor Subtypes. |

| Parameter | Value | Conditions | Source |

| IC50 | Data not available in the searched literature. | Functional assay (e.g., calcium flux) measuring inhibition of acetylcholine-induced response. | - |

| Table 2: Functional Antagonist Potency (IC50) of this compound. |

Signaling Pathways

Procyclidine's therapeutic effects in Parkinson's disease are primarily mediated through the blockade of M1 and M4 muscarinic acetylcholine receptors on striatal neurons. These two receptor subtypes are coupled to distinct G-protein signaling cascades.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in a rodent model of Parkinson's disease. The 6-hydroxydopamine (6-OHDA) model is widely used due to its specific neurotoxic effects on dopaminergic neurons.

6-OHDA Model of Parkinson's Disease in Rats

This protocol describes the unilateral lesion of the medial forebrain bundle (MFB) to induce a hemiparkinsonian state.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Ketamine/xylazine anesthetic cocktail

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

Procedure:

-

Animal Preparation: Anesthetize the rat with ketamine/xylazine and place it in the stereotaxic apparatus.

-

Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.

-

6-OHDA Preparation: Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL.

-

Stereotaxic Injection: Drill a small burr hole in the skull over the target coordinates for the MFB. Slowly infuse 2-4 µL of the 6-OHDA solution into the MFB.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care according to institutional guidelines. Allow the animals to recover for at least 2 weeks before behavioral testing.

Dose-Response and Behavioral Assessment (Rotarod Test)

This protocol details a dose-response study to evaluate the effect of procyclidine on motor coordination and balance.

Materials:

-

6-OHDA lesioned rats

-

This compound

-

Sterile saline (for vehicle control)

-

Rotarod apparatus

Procedure:

-

Habituation: For 2-3 days prior to testing, habituate the rats to the rotarod apparatus, allowing them to walk on the rotating rod at a low speed for a few minutes each day.

-

Baseline Measurement: On the test day, measure the baseline latency to fall from the accelerating rotarod for each rat. The rod should accelerate from a low to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).

-

Drug Administration: Divide the rats into groups and administer different doses of this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.

-

Post-treatment Testing: At a specified time point after drug administration (e.g., 30 minutes), re-test the rats on the accelerating rotarod and record the latency to fall.

-

Data Analysis: Compare the post-treatment latencies to fall across the different dose groups and to the baseline measurements to determine the effect of procyclidine on motor performance.

Histological Analysis (Tyrosine Hydroxylase Immunohistochemistry)

This protocol is for the post-mortem analysis of dopaminergic neuron survival in the substantia nigra.

Materials:

-

Rat brains from the behavioral study

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Sucrose (B13894) solutions (20% and 30% in PBS)

-

Cryostat or vibrating microtome

-

Primary antibody: anti-Tyrosine Hydroxylase (TH)

-

Secondary antibody (e.g., biotinylated anti-mouse IgG)

-

Avidin-biotin complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB)

-

Microscope

Procedure:

-

Tissue Preparation: Perfuse the animals with saline followed by 4% PFA. Dissect the brains and post-fix overnight in 4% PFA. Cryoprotect the brains in sucrose solutions.

-

Sectioning: Cut coronal sections (e.g., 40 µm) through the substantia nigra using a cryostat or microtome.

-

Immunohistochemistry:

-

Wash sections in PBS.

-

Incubate in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

-

Incubate in primary antibody (anti-TH) solution overnight at 4°C.

-

Wash and incubate in secondary antibody solution for 1-2 hours.

-

Wash and incubate in ABC reagent for 1 hour.

-

Develop the stain with DAB.

-

-

Analysis: Mount the sections on slides, dehydrate, and coverslip. Count the number of TH-positive neurons in the substantia nigra of both the lesioned and non-lesioned hemispheres using stereological methods.

-

Data Comparison: Compare the number of surviving dopaminergic neurons in the procyclidine-treated groups to the vehicle-treated group to assess for neuroprotective effects.

Conclusion

This compound remains a relevant tool in the study of Parkinson's disease, offering a clear example of how modulating cholinergic signaling can impact motor control in the context of dopamine depletion. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the intricate neurobiology of Parkinson's disease and exploring novel therapeutic strategies. Further research, particularly in defining the functional antagonist potencies and in conducting detailed dose-response studies in various preclinical models, will continue to refine our understanding of procyclidine's role and the broader therapeutic potential of muscarinic receptor modulation.

References

Procyclidine's Role in Modulating Cholinergic and Dopaminergic Systems: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological role of procyclidine (B1679153) in balancing cholinergic and dopaminergic activity, a critical mechanism for its therapeutic effects in movement disorders. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on procyclidine's receptor binding, functional outcomes, and the experimental methodologies used to elucidate its mechanism of action.

Executive Summary

Procyclidine is a synthetic anticholinergic agent primarily utilized for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is rooted in its ability to antagonize muscarinic acetylcholine (B1216132) receptors, thereby restoring the functional equilibrium between the cholinergic and dopaminergic neurotransmitter systems in the basal ganglia. This guide details the nuanced interactions of procyclidine with its molecular targets, presents quantitative data on its receptor affinities, outlines the experimental protocols for its study, and visualizes the key pathways and workflows involved.

Mechanism of Action: Restoring Neurotransmitter Balance

The prevailing understanding of procyclidine's mechanism of action is its function as a muscarinic antagonist.[1][2][3] In conditions such as Parkinson's disease, a deficiency in dopamine (B1211576) leads to a relative overactivity of the cholinergic system, resulting in motor deficits. Procyclidine redresses this imbalance by blocking central cholinergic receptors, particularly the M1, M2, and M4 subtypes.[1][2] This antagonism of acetylcholine's effects helps to normalize neuronal activity within the basal ganglia.

While its primary action is on muscarinic receptors, some evidence suggests a potential, albeit less pronounced, interaction with the dopaminergic system. One report indicates that procyclidine may inhibit the reuptake of dopamine, which would contribute to increasing dopaminergic tone.[4] However, comprehensive quantitative data on its affinity for the dopamine transporter (DAT) and dopamine receptors is necessary to fully validate this secondary mechanism.

A notable aspect of procyclidine's pharmacology is its stereoselectivity. The (R)-enantiomer of procyclidine demonstrates a higher affinity for M1 and M4 muscarinic receptors compared to the M2 subtype.[1] Conversely, (S)-procyclidine exhibits a significantly lower affinity for all three of these receptor subtypes.[1] This stereospecificity is crucial for understanding its potency and for the development of more targeted therapeutic agents.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of procyclidine for various neurotransmitter receptors. It is important to note that comprehensive Ki values across all receptor subtypes are not consistently available in the literature.

| Receptor Subtype | Ligand/Enantiomer | Binding Affinity (Ki) | Notes |

| Muscarinic M1 | (R)-Procyclidine | Higher affinity than for M2 | Stereoselective binding[1] |

| Muscarinic M2 | (R)-Procyclidine | Lower affinity than for M1 and M4 | Stereoselective binding[1] |

| Muscarinic M4 | (R)-Procyclidine | Higher affinity than for M2 | Stereoselective binding[1] |

| Muscarinic M1, M4 | (S)-Procyclidine | 130-fold lower affinity than (R)-procyclidine | Stereoselective binding[1] |

| Muscarinic M2 | (S)-Procyclidine | 40-fold lower affinity than (R)-procyclidine | Stereoselective binding[1] |

Further research is required to determine the precise Ki values for all muscarinic and dopaminergic receptor subtypes.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity of procyclidine for muscarinic receptors using a radioligand displacement assay.[3]

Objective: To determine the inhibition constant (Ki) of procyclidine for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Unlabeled procyclidine (as the competing ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled procyclidine.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of procyclidine that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol describes a general method for measuring the effects of procyclidine on extracellular acetylcholine and dopamine levels in the brain of a living animal.[5][6]

Objective: To quantify changes in striatal acetylcholine and dopamine concentrations following procyclidine administration.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Procyclidine solution for administration.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum).

-

Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect baseline dialysate samples.

-

Drug Administration: Administer procyclidine systemically (e.g., intraperitoneally) or locally through the probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurochemical Analysis: Analyze the concentration of acetylcholine and dopamine in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Visualizations: Pathways and Workflows

Signaling Pathway of Procyclidine's Muscarinic Antagonism

Caption: Procyclidine blocks M1 muscarinic receptors, inhibiting the Gq-mediated signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining procyclidine's receptor binding affinity.

Logical Relationship in Cholinergic-Dopaminergic Balance

Caption: Procyclidine restores neurotransmitter balance by reducing cholinergic overactivity.

Conclusion

Procyclidine plays a pivotal role in the management of movement disorders by primarily antagonizing muscarinic acetylcholine receptors, which in turn helps to re-establish a more physiological balance with the dopaminergic system. While its primary mechanism is well-understood, further research to fully quantify its binding profile across all relevant receptor subtypes and to elucidate any direct effects on the dopaminergic system is warranted. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the nuanced pharmacology of procyclidine and the development of next-generation therapeutics.

References

- 1. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine [cpn.or.kr]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyclidine Hydrochloride's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine (B1679153) hydrochloride is a synthetic anticholinergic agent with established efficacy in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. A cornerstone of its therapeutic utility is its ability to traverse the blood-brain barrier (BBB) and exert its effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanisms and quantification of procyclidine's BBB penetration. It delves into the physicochemical properties that facilitate its entry into the CNS, summarizes available pharmacokinetic data, and outlines detailed experimental protocols for assessing BBB permeability. Furthermore, this guide illustrates the key signaling pathway modulated by procyclidine within the brain, offering a deeper understanding of its mechanism of action.

Introduction

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to be effective in treating CNS disorders, it must efficiently cross this barrier. Procyclidine hydrochloride, a muscarinic antagonist, is known to cross the BBB and act on central cholinergic receptors, thereby helping to rebalance (B12800153) the cholinergic and dopaminergic activity in the basal ganglia.[1][2] This guide will explore the fundamental aspects of procyclidine's ability to penetrate the CNS.

Physicochemical Properties and Pharmacokinetics

The capacity of a molecule to cross the blood-brain barrier is intrinsically linked to its physicochemical characteristics. This compound possesses several properties that favor its passage into the central nervous system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 287.45 g/mol | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.59 | [3] |

| Water Solubility | 8.59 mg/L (estimated) | [3] |

| Polar Surface Area (PSA) | 23.47 Ų | [3] |

The high lipophilicity, indicated by the LogP value, is a key determinant for passive diffusion across the lipid-rich endothelial cell membranes of the BBB. A low molecular weight and a relatively small polar surface area further contribute to its ability to permeate this barrier.

Pharmacokinetic studies in humans provide insights into the absorption, distribution, metabolism, and excretion of procyclidine, which indirectly inform on its CNS penetration.

Table 2: Human Pharmacokinetic Parameters of Procyclidine

| Parameter | Value | Source |

| Bioavailability (Oral) | ~75% | [4][5] |

| Peak Plasma Concentration (10 mg oral dose) | 116 ng/mL | [4][5] |

| Volume of Distribution | ~1 L/kg | [4][5] |

| Elimination Half-life | ~12 hours | [4][5] |

While direct quantitative data on the brain-to-plasma concentration ratio of procyclidine from published studies are scarce, its established clinical efficacy in CNS disorders strongly supports its significant brain penetration.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A variety of in vivo and in vitro methods can be employed to quantify the blood-brain barrier permeability of compounds like procyclidine. Below are detailed protocols for three commonly used assays.

In Vivo Microdialysis in Rodents

This technique allows for the direct measurement of unbound drug concentrations in the brain's extracellular fluid.

Protocol:

-

Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent. The animal is then placed in a stereotaxic frame.

-

Guide Cannula Implantation: A guide cannula is surgically implanted into the brain region of interest (e.g., striatum) and secured with dental cement. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials. Blood samples are also collected at corresponding time points.

-

Analysis: The concentration of procyclidine in the dialysate and plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Calculation: The brain-to-plasma concentration ratio of the unbound drug can be calculated.

Caption: Workflow for in vivo microdialysis.

In Vitro Caco-2 Transwell Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with tight junctions, mimicking the intestinal barrier, and is often used as a surrogate for the BBB.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell plates and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Assay Initiation: The culture medium is replaced with a transport buffer. This compound is added to the apical (donor) side.

-

Sample Collection: At specified time points, samples are collected from the basolateral (receiver) side.

-

Analysis: The concentration of procyclidine in the collected samples is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Caption: Caco-2 transwell assay workflow.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool that assesses the passive permeability of a compound across an artificial lipid membrane.

Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: A donor plate is filled with a solution of this compound in a buffer, and an acceptor plate is filled with a corresponding buffer.

-

Assay Assembly: The filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate.

-

Incubation: The "sandwich" is incubated for a specific period to allow the drug to permeate from the donor to the acceptor chamber.

-

Quantification: The concentration of procyclidine in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Permeability Calculation: The effective permeability (Pe) is calculated.

Caption: Parallel Artificial Membrane Permeability Assay workflow.

Central Nervous System Signaling Pathway

Procyclidine primarily acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, which are abundant in the central nervous system.[3] These receptors are Gq-protein coupled. By blocking the binding of acetylcholine, procyclidine inhibits the downstream signaling cascade, which plays a role in restoring the balance of neurotransmitter activity in conditions like Parkinson's disease.

Caption: Procyclidine's antagonism of the M1 receptor signaling pathway.

Conclusion

This compound's ability to cross the blood-brain barrier is fundamental to its therapeutic action in the central nervous system. Its lipophilic nature, low molecular weight, and small polar surface area are key physicochemical properties that facilitate this penetration. While direct quantitative human data on its brain-to-plasma ratio remains an area for further research, its clinical effectiveness is a strong indicator of significant CNS uptake. The experimental protocols detailed in this guide provide a framework for future studies to precisely quantify the BBB permeability of procyclidine and similar compounds. A thorough understanding of its interaction with central muscarinic signaling pathways will continue to inform its clinical application and the development of novel CNS-acting therapeutics.

References

- 1. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 2. Pharmacokinetics and Pharmacodynamics of procyclidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Procyclidine - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and pharmacodynamics of procyclidine in man | Semantic Scholar [semanticscholar.org]

- 5. assets.hpra.ie [assets.hpra.ie]

Physicochemical Properties of Procyclidine Hydrochloride Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine (B1679153) hydrochloride is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] As an active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This guide provides an in-depth overview of the core physicochemical characteristics of procyclidine hydrochloride powder, detailed experimental protocols for their determination, and a visual representation of its primary mechanism of action.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 1508-76-5 | [1][3][4] |

| Molecular Formula | C19H30ClNO | [3][4][5] |

| Molecular Weight | 323.9 g/mol | [3][4][5] |

| IUPAC Name | 1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride | [4][6] |

Quantitative Physicochemical Data

The following tables present key quantitative data for this compound, critical for pre-formulation and development activities.

Table 2.1: Thermal and Acid-Base Properties

| Property | Value | Notes | Reference |

| Melting Point | 226 - 227 °C (with decomposition) | Discrepancies exist in reported values; another source reports 159-164 °C. This may indicate the existence of different polymorphic forms or variations in experimental conditions. The free base melts at 83-87 °C. | [3][5][7][8] |

| pKa | 9.45 (Strongest Basic) | This value corresponds to the tertiary amine, indicating it is protonated at physiological pH. | [4][9] |

| pH (1% w/v aqueous solution) | 5.0 - 6.5 | Reflects the acidic nature of the hydrochloride salt in solution. | [4][8] |

Table 2.2: Solubility Profile

| Solvent/Medium | Solubility | Conditions | Reference |

| Water | Moderately Soluble (~30 mg/mL) | pH 5.0 - 6.5 | [4][5][10] |

| Water | Mixes at a ratio of 1:35 - 1:40 | - | [2] |

| Water | 8.59 mg/L (estimated) | 25 °C | [4][11] |

| Alcohol | Soluble | - | [5] |

| Chloroform | Slightly Soluble | - | [4] |

| Methanol | Slightly Soluble | - | [4] |

| Diethyl Ether | Very Slightly Soluble / Practically Insoluble | - | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble (1 mg/mL) | - | [4] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline protocols for determining the key properties of this compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting range of a solid crystalline substance.[12][13]

Methodology:

-

Sample Preparation: The this compound powder must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours to remove any residual moisture.[12][14]

-

Capillary Loading: A small amount of the dried powder is introduced into a capillary tube (typically 0.8 - 1.2 mm internal diameter), which is sealed at one end. The tube is tapped gently on a hard surface to pack the powder into a dense column of 2.5 - 3.5 mm in height at the bottom.[12][14]

-

Measurement: The loaded capillary is placed in a calibrated melting point apparatus. The apparatus is heated at a controlled rate. A rapid ramp rate (e.g., 10-20 °C/minute) can be used for an initial approximate determination.[15]

-

Refined Measurement: For an accurate reading, a new sample is heated to a temperature approximately 5-10 °C below the expected melting point. The heating rate is then reduced to a slow, controlled rate, typically 1-2 °C per minute.[12][14]

-

Data Recording: Two temperatures are recorded: the onset point, where the substance first begins to collapse or liquefy, and the clear point, where the substance is completely molten. The range between these two points is reported as the melting range.[12]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing essential data for biopharmaceutical classification (BCS).[16]

Methodology:

-

System Preparation: Prepare a series of vials containing the desired solvent (e.g., purified water, buffers at pH 1.2, 4.5, and 6.8, or organic solvents).[16]

-

Sample Addition: Add an excess amount of this compound powder to each vial to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[16][17]

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. The undissolved solid must be removed from the sample, typically by centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the drug.[16]

-

Analysis: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[18]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent system.[16]

References

- 1. CAS 1508-76-5: this compound | CymitQuimica [cymitquimica.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound CAS#: 1508-76-5 [m.chemicalbook.com]

- 4. Buy this compound | 1508-76-5 | >98% [smolecule.com]

- 5. Procyclidine [drugfuture.com]

- 6. This compound | C19H30ClNO | CID 207841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. This compound [drugfuture.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. thinksrs.com [thinksrs.com]

- 13. Melting Point Test - CD Formulation [formulationbio.com]

- 14. coleparmer.com [coleparmer.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. who.int [who.int]

- 17. pKa Determination: [bio-protocol.org]

- 18. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

The Historical Development of Procyclidine: An Anticholinergic Agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Procyclidine (B1679153), a synthetic anticholinergic agent, has a well-established history in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is rooted in its ability to antagonize muscarinic acetylcholine (B1216132) receptors, thereby restoring the balance of neurotransmitter activity in the basal ganglia. This technical guide provides an in-depth exploration of the historical development of procyclidine, its synthesis, and the key experiments that elucidated its anticholinergic mechanism of action. Detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of cholinergic pharmacology.

Introduction: The Genesis of a Synthetic Anticholinergic

Synthesis of Procyclidine Hydrochloride

The synthesis of this compound is a multi-step process that typically involves a Mannich reaction followed by a Grignard reaction.

Detailed Experimental Protocol for Synthesis

Step 1: Mannich Reaction - Synthesis of 3-(Pyrrolidin-1-yl)-1-phenylpropan-1-one

-

Reactants: Acetophenone, paraformaldehyde, and pyrrolidine (B122466) hydrochloride.

-

Procedure:

-

A mixture of acetophenone, paraformaldehyde, and pyrrolidine hydrochloride is prepared in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added.

-

The mixture is refluxed for a specified period, typically several hours, to facilitate the Mannich condensation.

-

Upon completion, the reaction mixture is cooled, and the intermediate product, 3-(pyrrolidin-1-yl)-1-phenylpropan-1-one (the Mannich base), is isolated. This can be achieved by concentrating the solution and inducing crystallization, followed by filtration and washing of the crystals.

-

Step 2: Grignard Reaction - Synthesis of Procyclidine

-

Reactants: 3-(Pyrrolidin-1-yl)-1-phenylpropan-1-one and cyclohexylmagnesium bromide (Grignard reagent).

-

Procedure:

-

The Grignard reagent, cyclohexylmagnesium bromide, is prepared in anhydrous diethyl ether by reacting cyclohexyl bromide with magnesium turnings.

-

The Mannich base, dissolved in anhydrous diethyl ether, is added dropwise to the Grignard reagent solution under constant stirring and cooling in an ice bath.

-

The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude procyclidine.

-

Step 3: Formation of the Hydrochloride Salt

-

Procedure:

-

The crude procyclidine is dissolved in a suitable solvent, such as diethyl ether.

-

Anhydrous hydrogen chloride gas or a solution of HCl in a non-polar solvent is bubbled through the solution.

-

This compound precipitates as a white solid.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

-

Anticholinergic Mechanism of Action

Procyclidine exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems.

Muscarinic Receptor Binding Profile

Procyclidine exhibits non-selective antagonist activity at M1, M2, and M4 muscarinic receptors.[1] The stereochemistry of procyclidine is a critical determinant of its binding affinity. The (R)-enantiomer of procyclidine demonstrates a significantly higher affinity for muscarinic receptors compared to the (S)-enantiomer. Specifically, (R)-procyclidine has a much greater affinity for M1 and M4 receptors than for M2 receptors. In contrast, (S)-procyclidine exhibits a 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors when compared to the (R)-enantiomer.

Table 1: Quantitative Data on Procyclidine's Muscarinic Receptor Binding

| Receptor Subtype | Ligand | Binding Affinity (Ki) |

| M1 | (R)-Procyclidine | High Affinity (Specific values not consistently reported in literature) |

| M1 | (S)-Procyclidine | Low Affinity (130-fold lower than (R)-enantiomer) |

| M2 | (R)-Procyclidine | Moderate Affinity |

| M2 | (S)-Procyclidine | Low Affinity (40-fold lower than (R)-enantiomer) |

| M4 | (R)-Procyclidine | High Affinity |

| M4 | (S)-Procyclidine | Low Affinity (130-fold lower than (R)-enantiomer) |

| M3, M5 | (R,S)-Procyclidine | Binding affinities not extensively characterized in publicly available literature. |

Downstream Signaling Pathways

Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects.

By blocking these receptors, procyclidine prevents the binding of acetylcholine and inhibits these downstream signaling events.

Caption: Muscarinic Receptor Signaling Pathways Antagonized by Procyclidine.

Key Experiments Characterizing Anticholinergic Activity

The anticholinergic properties of procyclidine have been characterized through a variety of in vitro and in vivo experiments. Radioligand binding assays and functional assays are fundamental to determining the affinity and potency of the drug.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of procyclidine for different muscarinic receptor subtypes.

Detailed Experimental Protocol:

-

Membrane Preparation:

-

Cell lines stably expressing a single human muscarinic receptor subtype (M1-M5) are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled procyclidine (the competitor) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of procyclidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Carbachol-Induced Phosphoinositide Turnover

Objective: To assess the functional antagonist potency (IC50 or pA2) of procyclidine at Gq-coupled muscarinic receptors (M1, M3, M5).

Detailed Experimental Protocol:

-

Cell Culture and Labeling:

-

Cells expressing the muscarinic receptor subtype of interest are cultured in appropriate media.

-

Cells are incubated with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Antagonist and Agonist Treatment:

-

The labeled cells are pre-incubated with various concentrations of procyclidine for a specified time.

-

The cells are then stimulated with a fixed concentration of the muscarinic agonist carbachol (B1668302) to induce phosphoinositide turnover.

-

-

Extraction and Quantification of Inositol Phosphates:

-

The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).

-

The total inositol phosphates (IPs) are separated from other cellular components using anion-exchange chromatography.

-

The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of procyclidine that causes a 50% inhibition of the carbachol-induced IP accumulation (IC50) is determined.

-

For competitive antagonism, a Schild analysis can be performed by generating carbachol concentration-response curves in the presence of different fixed concentrations of procyclidine to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

-

Caption: Experimental Workflow for Characterizing Procyclidine's Anticholinergic Properties.

Conclusion